2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
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Overview
Description
2-(1-Benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl-substituted piperidine ring fused with a benzothiatriazine structure, making it a unique entity in the realm of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with piperidine in the presence of a base such as sodium hydroxide. The resulting benzylpiperidine is then subjected to cyclization with a thiatriazine precursor under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidines.
Scientific Research Applications
2-(1-Benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine structure but lacking the benzothiatriazine moiety.
2-Benzylpiperidine: Another related compound with a benzyl group attached to the piperidine ring.
Uniqueness
2-(1-Benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is unique due to its fused benzothiatriazine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-1λ6,2,3,4-benzothiatriazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24)18-9-5-4-8-17(18)19-20-22(25)16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPNBAXCIRCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=NC3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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